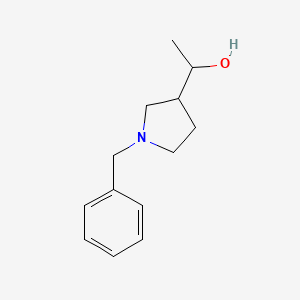

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol

概要

説明

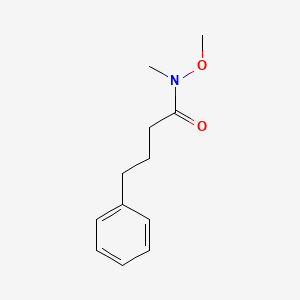

“1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 177941-43-4 . It has a molecular weight of 205.3 and its IUPAC name is 1-(1-benzylpyrrolidin-3-yl)ethan-1-ol . The compound is typically stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for “1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol” is 1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol” is an oil at room temperature . It has a molecular weight of 205.30 and a molecular formula of C13H19NO .科学的研究の応用

Electrooptic Film Fabrication

A study by Facchetti et al. (2006) explored the use of various chromophores, including pyrrole-pyridine-based compounds similar to 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol, in electrooptic film fabrication. The study focused on the influence of chromophore architecture on self-assembly, film microstructure, and nonlinear optical response, highlighting the potential application of these compounds in optical and electrooptic technologies (Facchetti et al., 2006).

Synthesis of Chiral Compounds

Feng (2015) described the synthesis of a related compound, highlighting its application in the synthesis of chiral compounds. This application is crucial in pharmaceutical research, where chiral molecules often have different biological activities (Feng, 2015).

Novel Synthesis Processes

Radulov et al. (2022) synthesized a compound similar to 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol for the first time using a specific reduction process. This research highlights the innovative methods in synthesizing new chemical entities (Radulov et al., 2022).

Hydrolysis Protection in Lithium Amide

Gimbert et al. (2017) investigated the hydrolysis protection in lithium benzhydryl(1-benzylpyrrolidin-3-yl)amide when aggregated with lithium halides. This research is significant in the field of organic chemistry, especially in the stability of organometallic compounds (Gimbert et al., 2017).

Drug Precursor Synthesis

Aga et al. (2013) reported a methodology for preparing optically active 1-benzylpyrrolidin-3-ol, an important precursor for drug synthesis, from the naturally occurring alkaloid (−)-vasicine. This showcases the compound's relevance in developing new pharmaceuticals (Aga et al., 2013).

Asymmetric Synthesis

Jha et al. (2010) described a method for the asymmetric synthesis of 1,3-amino alcohols using a process involving proline-catalyzed alpha-aminoxylation/alpha-amination. This illustrates the use of related compounds in stereoselective synthesis, a critical aspect of medicinal chemistry (Jha et al., 2010).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Therefore, appropriate safety measures should be taken when handling this compound.

作用機序

Biochemical Pathways

Without knowledge of the specific targets of “1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol”, it is challenging to summarize the affected biochemical pathways and their downstream effects. Future studies could provide insights into the biochemical pathways influenced by this compound .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Future research could provide valuable insights into how factors such as temperature, pH, and the presence of other molecules affect the action of this compound .

特性

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQRCZQKWVDTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B3109940.png)

![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)

![Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109960.png)

![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)

![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)